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Compound of Interest

4-Chloro-2-(methoxymethyl)-N-
Compound Name:

methylaniline
CAS No.: 941294-12-8
Cat. No.: B1604493

Get Quote

Executive Summary & Molecular Architecture

Target Compound: 4-Chloro-2-(methoxymethyl)-N-methylaniline CAS Registry Number:
941294-12-8 Molecular Formula: C

H
CINO Molecular Weight: 185.65 g/mol [1]

This compound represents a critical "hybrid" scaffold in medicinal chemistry, combining the
electron-rich N-methylaniline core with a methoxymethyl (MOM) side chain. The presence of
the chlorine atom at the para position (relative to the amine) and the ether linkage at the ortho
position creates a unique electronic push-pull system that defines its spectroscopic signature.

Structural Connectivity Logic

The following diagram illustrates the connectivity and key functional groups that dictate the
spectral data.
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Figure 1: Structural connectivity and electronic influence map.

Nuclear Magnetic Resonance (NMR) Profiling[2]

The NMR profile is characterized by the asymmetry introduced by the 1,2,4-substitution
pattern. The N-methyl group acts as a strong electron donor, shielding the ortho proton (H-6),
while the methoxymethyl group exerts a slight deshielding effect on the adjacent aromatic
proton (H-3).

H NMR Reference Data (400 MHz, CDCI )
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C NMR Reference Data (100 MHz, CDCI )

o Aromatic Carbons: Six distinct signals expected between 110-150 ppm. The C-CI carbon
typically appears ~120-125 ppm. The C-N carbon is most deshielded (~145-148 ppm).

e Aliphatic Carbons:
o Benzylic (-CH
-): ~72.0 ppm (Characteristic of benzyl ethers).
o Methoxy (-OCH
): ~58.0 ppm.

o N-Methyl (-NCHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline
ng-star-inserted">

): ~30.5 ppm.[2]

Expert Insight: In DMSO-

, the NH proton may appear as a quartet if coupling to the N-methyl protons is
resolved, though typically it remains broad. The solvent choice is critical; CDCI

is preferred for resolution of the aliphatic region.

Mass Spectrometry (MS) Fingerprint

Mass spectrometry provides the primary validation for the halogen content. The chlorine atom
imparts a distinct isotopic signature that serves as a "self-validating” check for the molecular
ion.

lonization & Fragmentation Logic
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Figure 2: Predicted ESI(+) fragmentation pathway.
Key Fragments:

e 154/156: Loss of methanol (neutral loss of 32 Da) or methoxy radical.
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e 140/142: Loss of the methoxymethyl group, generating the stable 4-chloro-N-methylaniline
cation. This is often the base peak in El spectra.

Infrared Spectroscopy (IR)[2][4]

IR is used primarily to validate the functional group environment, specifically differentiating the
secondary amine from the ether.

Wavenumber (cm

Functional Group Intensity Assignment
)
) Secondary amine
N-H Stretch 3350 — 3450 Medium, Broad )
(single band).
C-H Stretch (Ar) 3000 - 3100 Weak Aromatic protons.
) Methyl/Methylene
C-H Stretch (Alk) 2800 — 2950 Medium
groups.
C-O Stretch 1090 — 1120 Strong Ether linkage (C-O-C).
C-ClI Stretch 700 - 800 Strong Aryl chloride.

Experimental Validation Protocol

To generate this data reliably, the following sample preparation workflow is recommended. This
protocol minimizes artifacts such as aggregation or solvent impurities.

e Solvent Selection: Use CDCI

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though this
aniline is generally stable).

o Concentration: Prepare a 10-15 mg/mL solution for

H NMR to ensure the NH signal is visible but not broadened by exchange.

o Water Suppression: Ensure the solvent is dry; water peaks in DMSO or CDCI
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can overlap with the benzylic CH
or N-Me signals.

 Purification Check: Prior to spectroscopy, run a TLC (Hexane:EtOAc 4:1). The compound
should show a single spot with R

~0.4-0.6 (visualize with UV

).

Synthetic Context (Grounding)

This molecule is typically synthesized via the N-methylation of 4-chloro-2-
(methoxymethyl)aniline or the reduction of the corresponding formamide. Understanding the
precursor helps in identifying impurities (e.g., unreacted primary amine or over-methylated
tertiary amine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.941294-12-8|4-Chloro-2-(methoxymethyl)-N-methylaniline|BLD Pharm [bldpharm.com]
e 2. 4-Chloro-N-methylaniline(932-96-7) 1H NMR [m.chemicalbook.com]
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» To cite this document: BenchChem. [Technical Whitepaper: Structural Elucidation of 4-
Chloro-2-(methoxymethyl)-N-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604493/docs#technical-whitepaper-structural-
elucidation-of-4-chloro-2-methoxymethyl-n-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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